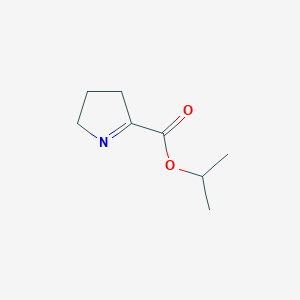
Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate: is an organic compound belonging to the class of pyrrolines. Pyrrolines are five-membered unsaturated aliphatic rings containing one nitrogen atom and four carbon atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of temperature, pressure, and reactant concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylates, while reduction can produce more saturated pyrrolidines .
Scientific Research Applications
Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes like D-amino-acid oxidase, leading to the formation of reactive intermediates that participate in various biochemical pathways . The compound’s effects are mediated through its ability to undergo chemical transformations that modulate biological processes.
Comparison with Similar Compounds
1-Pyrroline-5-carboxylic acid: A cyclic imino acid with similar structural features.
Pyrrole-2-carboxylate: Another pyrrole derivative with comparable reactivity.
N-substituted pyrroles: Compounds with different substituents on the nitrogen atom, exhibiting varied biological activities.
Uniqueness: Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific isopropyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
403712-91-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
propan-2-yl 3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6H,3-5H2,1-2H3 |
InChI Key |
VLUJIAREYHZKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



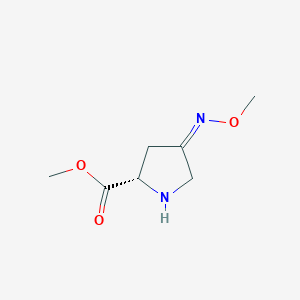
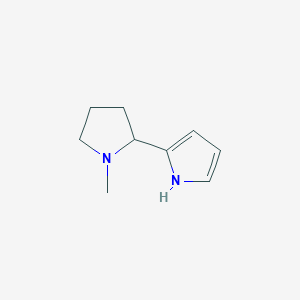
![2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12874061.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
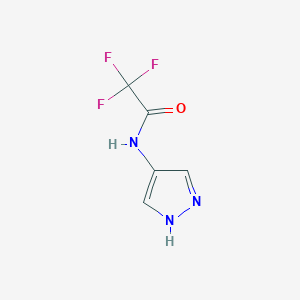

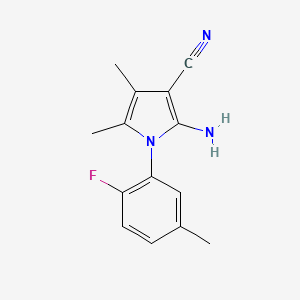
![7-Chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12874106.png)
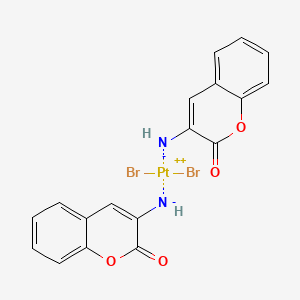

![2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12874133.png)

